molecular formula C15H30N2O2 B7933621 Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester

Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester

Cat. No.: B7933621
M. Wt: 270.41 g/mol
InChI Key: YBXRHLAYHYKZHW-UHFFFAOYSA-N
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Description

Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl ring substituted with a methylamino group and a carbamic acid esterified with a tert-butyl group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.

    Introduction of the methylamino group: The methylamino group can be introduced via reductive amination of cyclohexanone with methylamine.

    Formation of the carbamic acid: The carbamic acid moiety is formed by reacting the amine with phosgene or a phosgene substitute.

    Esterification with tert-butyl group: The final step involves esterification of the carbamic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or amino groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted carbamates, amides.

Scientific Research Applications

Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential use as an anesthetic or analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylcarbamic acid tert-butyl ester: Lacks the methylamino group, resulting in different reactivity and biological activity.

    Isopropylcarbamic acid tert-butyl ester: Lacks the cyclohexyl ring, leading to distinct chemical properties.

    Methylamino-cyclohexylcarbamic acid tert-butyl ester: Similar structure but different substitution pattern, affecting its reactivity and applications.

Uniqueness

Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester is unique due to the combination of its functional groups, which impart specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-[2-(methylamino)cyclohexyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-11(2)17(14(18)19-15(3,4)5)13-10-8-7-9-12(13)16-6/h11-13,16H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXRHLAYHYKZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCCC1NC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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